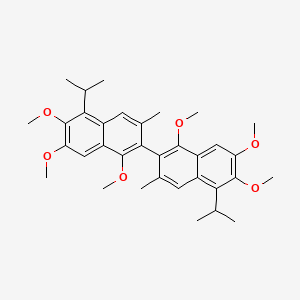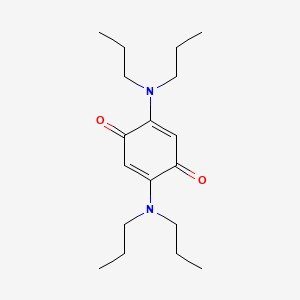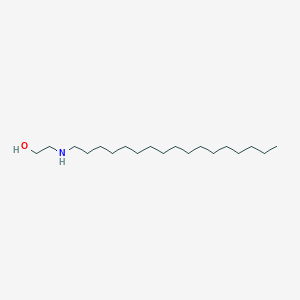
2-(Heptadecylamino)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Heptadecylamino)ethan-1-ol is an organic compound that belongs to the class of amino alcohols. It consists of a heptadecyl group (a long-chain alkyl group with 17 carbon atoms) attached to an amino group, which is further connected to an ethan-1-ol moiety. This compound is known for its amphiphilic properties, making it useful in various applications, including surfactants and emulsifiers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptadecylamino)ethan-1-ol typically involves the reaction of heptadecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}{17}\text{H}{35}\text{NH}_2 + \text{CH}2\text{CH}2\text{O} \rightarrow \text{C}{17}\text{H}{35}\text{NHCH}_2\text{CH}_2\text{OH} ]
This reaction is usually conducted in the presence of a catalyst, such as a strong base (e.g., sodium hydroxide), to facilitate the opening of the ethylene oxide ring and its subsequent reaction with heptadecylamine.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.
化学反应分析
Types of Reactions
2-(Heptadecylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or tosylates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl) can be used to convert the hydroxyl group into a better leaving group for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or tosylates.
科学研究应用
2-(Heptadecylamino)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of liposomes and other drug delivery systems due to its amphiphilic nature.
Medicine: Investigated for its potential use in the development of antimicrobial agents and other therapeutic compounds.
Industry: Utilized in the production of cosmetics, personal care products, and industrial cleaners as an emulsifier and stabilizer.
作用机制
The mechanism of action of 2-(Heptadecylamino)ethan-1-ol is primarily attributed to its amphiphilic properties. The long hydrophobic heptadecyl chain allows it to interact with lipid membranes, while the hydrophilic amino and hydroxyl groups enable it to form hydrogen bonds and interact with aqueous environments. This dual nature makes it effective in disrupting lipid bilayers, enhancing membrane permeability, and facilitating the delivery of active compounds across biological membranes.
相似化合物的比较
Similar Compounds
2-(Hexadecylamino)ethan-1-ol: Similar structure but with a hexadecyl group (16 carbon atoms) instead of a heptadecyl group.
2-(Octadecylamino)ethan-1-ol: Similar structure but with an octadecyl group (18 carbon atoms) instead of a heptadecyl group.
2-(Dodecylamino)ethan-1-ol: Similar structure but with a dodecyl group (12 carbon atoms) instead of a heptadecyl group.
Uniqueness
2-(Heptadecylamino)ethan-1-ol is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and emulsifier compared to similar compounds with shorter or longer alkyl chains.
属性
CAS 编号 |
13436-74-3 |
|---|---|
分子式 |
C19H41NO |
分子量 |
299.5 g/mol |
IUPAC 名称 |
2-(heptadecylamino)ethanol |
InChI |
InChI=1S/C19H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-19-21/h20-21H,2-19H2,1H3 |
InChI 键 |
WJWSZYHMGMSQET-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione](/img/structure/B14721973.png)
![N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide](/img/structure/B14721981.png)
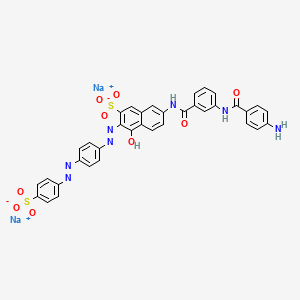
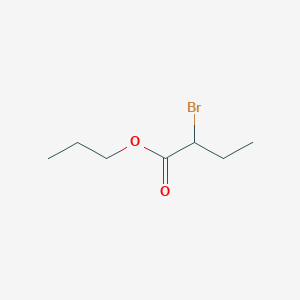
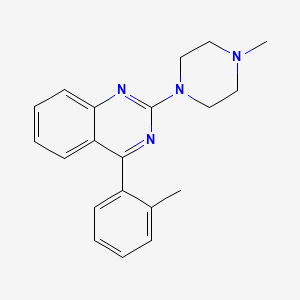
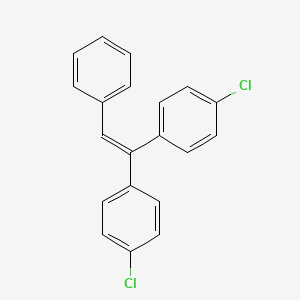
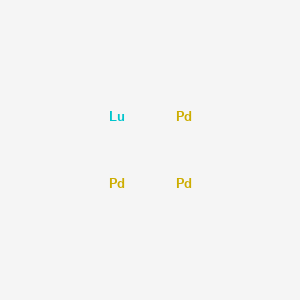
![N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14722023.png)
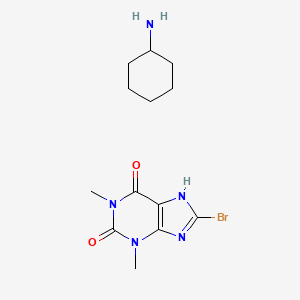
![Pyrazino[2,3-e][1,2,3,4]tetrazine](/img/structure/B14722033.png)
![[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid](/img/structure/B14722046.png)
![Methyl 4-[3-(3,3-dimethylbutanamido)phenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722049.png)
